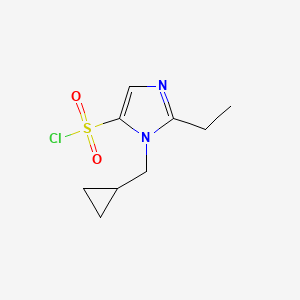

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride

Description

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride (CAS: 2031269-33-5) is an organic sulfonyl chloride derivative with the molecular formula C₉H₁₃ClN₂O₂S and a molar mass of 248.73 g/mol . Its structure features a cyclopropylmethyl group at the N1 position, an ethyl group at C2, and a sulfonyl chloride moiety at C5 of the imidazole ring. The compound is a viscous oil stored at 4°C, with predicted physical properties including a boiling point of 409.8±18.0 °C, density of 1.51±0.1 g/cm³, and pKa of 1.27±0.50 . It serves as a key intermediate in pharmaceutical synthesis, notably in the production of mitapivat (a pyruvate kinase activator) via condensation reactions with piperazine derivatives .

Properties

IUPAC Name |

3-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-2-8-11-5-9(15(10,13)14)12(8)6-7-3-4-7/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVGOKVIYLZKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1CC2CC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with an appropriate imidazole derivative.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride. These compounds exhibit inhibitory effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth. For instance, imidazole derivatives have shown promising results in targeting specific receptors involved in cancer progression .

-

Anti-inflammatory Properties

- The compound has been studied for its anti-inflammatory effects, particularly through its interaction with cyclooxygenase enzymes (COX). Molecular docking studies suggest that it may act as a COX inhibitor, similar to established anti-inflammatory drugs like diclofenac. This positions it as a candidate for developing new anti-inflammatory medications .

-

Antimicrobial Activity

- Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with imidazole scaffolds can effectively combat bacterial and fungal infections. The sulfonyl chloride functionality enhances their reactivity, making them suitable for synthesizing new antimicrobial agents .

Synthetic Applications

- Synthesis of Novel Derivatives

- Pharmaceutical Development

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of novel imidazole derivatives synthesized from 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride against human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls, suggesting potential therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Drug Development

In another investigation, researchers focused on the anti-inflammatory properties of imidazole derivatives synthesized from this compound. The findings revealed that certain derivatives exhibited potent COX inhibition and reduced inflammation in animal models, supporting their further development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic residues in enzymes or proteins, leading to inhibition of their activity. The imidazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride (CAS: 1251922-92-5)

- Molecular formula : C₆H₉ClN₂O₂S

- Molar mass : 208.67 g/mol

- Substituents : Ethyl (N1), methyl (C2), sulfonyl chloride (C5)

- Key differences :

- The absence of a cyclopropylmethyl group reduces steric hindrance and molecular weight compared to the target compound.

- Simpler alkyl substituents (ethyl and methyl) may enhance solubility in polar solvents but reduce metabolic stability in biological systems.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Molecular formula : C₁₂H₁₃ClN₄O₂

- Substituents : Chloromethylphenyl (C4), dimethyl (N1 and C2), nitro (C5)

- Synthesis: Prepared via chlorination of a methanol precursor using SOCl₂ .

- Key differences :

- Nitro group at C5 increases electrophilicity but reduces stability under reducing conditions.

- Aromatic chloromethylphenyl substituent enhances lipophilicity, favoring membrane permeability in drug design.

Ipronidazole (1-Methyl-2-isopropyl-5-nitro-1H-imidazole)

- Molecular formula : C₇H₁₁N₃O₂

- Substituents : Methyl (N1), isopropyl (C2), nitro (C5)

- Applications : Antiprotozoal agent .

- Key differences :

- Nitro group instead of sulfonyl chloride limits utility in nucleophilic substitution reactions.

- Isopropyl group provides moderate steric bulk but lacks the ring strain of cyclopropylmethyl, altering conformational preferences.

Physicochemical and Pharmacokinetic Profiles

Q & A

Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride?

The synthesis typically involves sequential alkylation, sulfonation, and chlorination steps. First, the imidazole core is functionalized at the 1-position via alkylation with cyclopropylmethyl bromide, followed by ethyl group introduction at the 2-position. Sulfonation at the 5-position is achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions, yielding the sulfonyl chloride after treatment with PCl₅ or SOCl₂. Multi-step purification (e.g., column chromatography) and characterization (NMR, TLC) are critical for confirming intermediate structures .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify substituent positions and cyclopropane ring integrity. For example, cyclopropylmethyl protons exhibit distinct splitting patterns (δ ~0.5–1.5 ppm) .

- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching at ~1350–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity .

Q. What purification methods are recommended post-synthesis?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) removes unreacted intermediates .

- Recrystallization : Suitable solvents (e.g., dichloromethane/hexane) improve crystalline purity .

- TLC Monitoring : Ensures reaction progression and product homogeneity .

Advanced Research Questions

Q. How can the sulfonation step be optimized to maximize yield and minimize side products?

Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during sulfonation reduces decomposition .

- Catalyst Use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

- Solvent Selection : Non-polar solvents (e.g., dichloroethane) stabilize reactive intermediates .

- In Situ Quenching : Rapid neutralization of excess sulfonating agents prevents over-sulfonation .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY can confirm spatial proximity of substituents .

- Computational Modeling : DFT calculations predict NMR/IR spectra and compare with experimental data .

- Isotopic Labeling : ¹³C-labeled analogs clarify assignment challenges .

Q. What mechanistic insights exist for introducing the cyclopropylmethyl group?

The cyclopropylmethyl group is typically introduced via SN2 alkylation. Steric hindrance from the cyclopropane ring necessitates:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the imidazole nitrogen .

- Phase-Transfer Catalysts : Quaternary ammonium salts improve reaction rates in biphasic systems .

- Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., sulfonyl chloride) prevents side reactions .

Q. How should researchers handle the compound’s moisture sensitivity during storage and reactions?

Q. What strategies mitigate toxicity risks during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.